

Application Note: Precision Functionalization of 3-Fluoro-cyclohex-2-enylamine

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Compound of Interest

Compound Name: 3-Fluoro-cyclohex-2-enylamine

Cat. No.: B8186990

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Introduction & Scaffold Analysis

3-Fluoro-cyclohex-2-en-1-amine (hereafter 3-F-Cy) represents a high-value scaffold in medicinal chemistry, offering a unique combination of a nucleophilic primary amine, a chiral center (C1), and a bioisosteric vinyl fluoride motif.

Structural & Electronic Properties

The molecule features a "Janus-faced" reactivity profile:

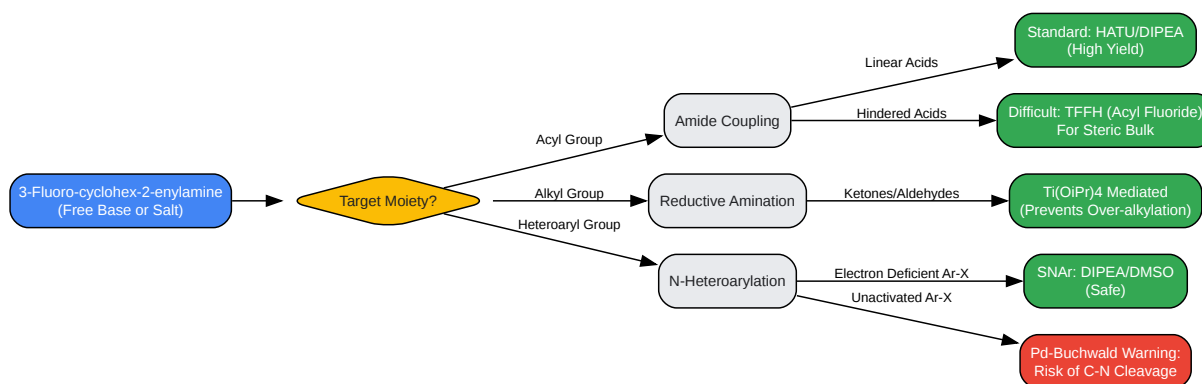
- **Allylic Amine (C1):** The primary amine is allylic. While nucleophilic, the inductive withdrawal from the -vinyl fluoride lowers its pKa (est. 8.2–8.8) compared to cyclohexylamine (pKa ~10.6), reducing reactivity in standard couplings.
- **Vinyl Fluoride (C3):** The C-F bond on the alkene is robust (bond energy ~115 kcal/mol). It imparts metabolic stability against oxidative metabolism at the double bond and modulates the ring pucker, often favoring a half-chair conformation that influences the vector of the amine.

Stability & Handling

- **Acid Sensitivity:** As an allylic amine, 3-F-Cy is prone to acid-catalyzed isomerization or elimination if heated in strong protic acids. Store as the HCl or Tartrate salt at 4°C.
- **Pd-Catalysis Warning:** The C1-N bond is susceptible to oxidative addition by Pd(0) (Tsuji-Trost type ionization). Palladium-catalyzed N-arylation requires specific ligands to prevent de-allylation.

Reactivity Visualization (Pathway Logic)

The following diagram outlines the decision logic for functionalizing 3-F-Cy, highlighting critical checkpoints to prevent side reactions like over-alkylation or allylic cleavage.



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Figure 1: Strategic decision tree for 3-F-Cy functionalization, prioritizing conditions that preserve the allylic system.

Experimental Protocols

Protocol A: Amide Bond Formation (High-Throughput Compatible)

Rationale: The reduced nucleophilicity of the allylic amine requires efficient activating agents. For sterically hindered carboxylic acids, in-situ acyl fluoride generation (via TFFH) is superior to standard carbodiimides.

Reagents:

- Carboxylic Acid (1.0 equiv)
- 3-F-Cy (HCl salt, 1.1 equiv)
- HATU (1.2 equiv) OR TFFH (1.2 equiv) for hindered substrates
- DIPEA (3.0 equiv)
- Solvent: DMF or NMP (anhydrous)

Step-by-Step:

- Activation: Dissolve the Carboxylic Acid (0.5 mmol) in DMF (2.0 mL). Add DIPEA (1.5 equiv) followed by HATU (or TFFH). Stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution should turn slightly yellow/orange.
- Amine Addition: Add 3-F-Cy HCl salt (0.55 mmol) followed by the remaining DIPEA (1.5 equiv).
- Reaction: Stir at RT for 4–16 hours.
 - QC Check: Monitor by LCMS. Look for the disappearance of the acid peak. The vinyl fluoride moiety is stable under these conditions.[\[1\]](#)
- Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc).

Data Summary: Coupling Efficiency

Coupling Reagent	Substrate Type	Yield (%)	Notes
HATU	Linear Aliphatic	92%	Standard protocol, fast kinetics.
EDC/HOBt	Linear Aliphatic	65%	Slower; incomplete conversion often observed.

| TFFH |

-Branched | 88% | Generates acyl fluoride; best for hindered acids [1]. |

Protocol B: Controlled Reductive Amination

Rationale: Allylic amines are prone to over-alkylation. Using Titanium(IV) isopropoxide acts as a Lewis acid to drive imine formation completely before the reducing agent is added, preventing the formation of tertiary amines.

Reagents:

- Aldehyde/Ketone (1.0 equiv)
- 3-F-Cy (Free base preferred, 1.1 equiv)
- Ti(OiPr)₄ (1.5 equiv)
- NaBH₄ or NaBH(OAc)₃ (2.0 equiv)
- Solvent: THF (anhydrous)

Step-by-Step:

- Imine Formation: In a flame-dried vial, mix the Aldehyde/Ketone (0.5 mmol) and 3-F-Cy (0.55 mmol) in dry THF (2 mL).
- Lewis Acid Addition: Add Ti(OiPr)₄ (0.75 mmol) dropwise. Caution: Exothermic.

- Incubation: Stir at RT for 6–12 hours. The solution will likely turn yellow/hazy.
- Reduction: Cool to 0°C. Add NaBH₄ (1.0 mmol) portion-wise. Allow to warm to RT and stir for 2 hours.
- Quench (Critical): Add 1 mL of 10% NaOH or water dropwise. A white precipitate (TiO₂) will form.
- Filtration: Filter through a pad of Celite to remove titanium salts. Wash with EtOAc.
- Purification: Concentrate and purify via column chromatography.

Protocol C: S_NAr Heteroarylation (Metal-Free)

Rationale: Avoiding Palladium is crucial to prevent allylic ionization. Nucleophilic Aromatic Substitution (S_NAr) is the preferred method for introducing heteroaryl groups.

Reagents:

- 2-Chloro/Fluoro-heterocycle (e.g., 2-chloropyridine, 4-chloropyrimidine) (1.0 equiv)
- 3-F-Cy (HCl salt, 1.2 equiv)
- Base: Cs₂CO₃ (2.5 equiv) or DIPEA (3.0 equiv)
- Solvent: DMSO or NMP

Step-by-Step:

- Setup: Combine the Heteroaryl Halide (0.5 mmol), 3-F-Cy (0.6 mmol), and Base in DMSO (1.5 mL).
- Heating: Heat to 80–100°C.
 - Note: Do not exceed 120°C to avoid thermal degradation of the vinyl fluoride or allylic system.
- Monitoring: Monitor by LCMS for product formation.

- Workup: Pour into water (20 mL) and extract with EtOAc. Wash organic layer extensively with water to remove DMSO.

Troubleshooting & Mechanistic Insights

The "Vinyl Fluoride Effect"

The C3-Fluorine atom exerts a through-bond inductive effect (I-) that lowers the electron density of the C2=C3 double bond. While this stabilizes the double bond against oxidation, it also slightly deactivates the allylic amine (C1-NH2) relative to a non-fluorinated analog.

- Implication: Reactions requiring nucleophilic attack by the amine (e.g., S_NAr with electron-rich heterocycles) may require higher temperatures or stronger bases compared to cyclohex-2-enylamine.

Stereochemical Integrity

If using enantiopure 3-F-Cy, retention of stereochemistry at C1 is critical.

- Risk: Highly basic conditions (e.g., NaH, KOtBu) can cause deprotonation at C1 (allylic proton), leading to racemization.
- Solution: Stick to non-nucleophilic organic bases (DIPEA, TEA) or mild inorganic carbonates (Cs₂CO₃).

References

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